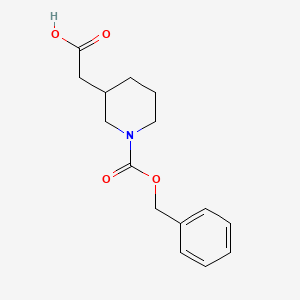

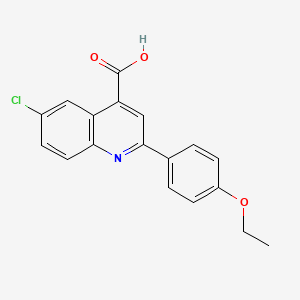

3-Amino-3-(3-ethoxyphenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

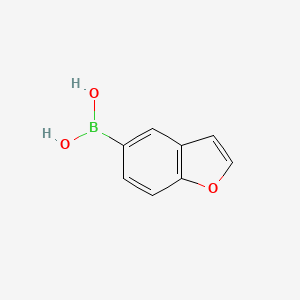

3-Amino-3-(3-ethoxyphenyl)propanoic acid, more commonly known as 3-APA, is an organic compound that has a wide range of applications in scientific research. It is a derivative of 3-aminopropionic acid (3-APA), which is an essential amino acid found in plants and animals. 3-APA is a versatile compound that can be used in various laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Interaction Studies

A study by Zhang, Wu, and Zhang (2011) examined the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, related to 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This compound utilizes rare N⋯π and O⋯π interactions, providing insights into molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

Renewable Building Block for Material Science

Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a compound structurally similar to this compound, as a renewable building block for material science. It was used to enhance the reactivity of molecules towards benzoxazine ring formation, showing its potential in sustainable material development (Trejo-Machin et al., 2017).

Synthesis of Heteroaryl Amino Acids

Kitagawa et al. (2004) discussed the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which include structures related to this compound. These acids show a broad range of potential applications in pharmaceutical and chemical research (Kitagawa et al., 2004).

Biocatalysis in Amino Acid Synthesis

Mukherjee and Martínez (2011) utilized a biocatalytic route for synthesizing precursors of β-substituted-γ-amino acids, which include derivatives of this compound. This method demonstrates the utility of biocatalysis in efficiently synthesizing optically active compounds (Mukherjee & Martínez, 2011).

Functional Modification of Polymers

Aly and El-Mohdy (2015) explored the modification of hydrogels through condensation reactions with various amino compounds, including derivatives of this compound. This research highlights the compound's role in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition Studies

Gupta et al. (2016) synthesized Schiff's bases derived from amino acids, including compounds structurally related to this compound, and evaluated their corrosion inhibition properties. This indicates its potential application in protecting metals from corrosion (Gupta et al., 2016).

Asymmetric Biocatalysis in Drug Research

Li et al. (2013) conducted a study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound structurally similar to this compound, emphasizing its significance in pharmaceutical intermediate production (Li et al., 2013).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Amino-3-(3-ethoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as aminotransferases and decarboxylases can lead to the formation of different metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in amino acid metabolism and transport, thereby altering cellular metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to bind to specific proteins and enzymes can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and potential therapeutic applications .

Eigenschaften

IUPAC Name |

3-amino-3-(3-ethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYSLNULCOBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403174 |

Source

|

| Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299167-74-1 |

Source

|

| Record name | 3-amino-3-(3-ethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

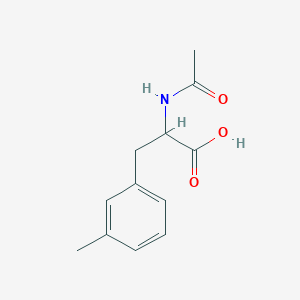

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)